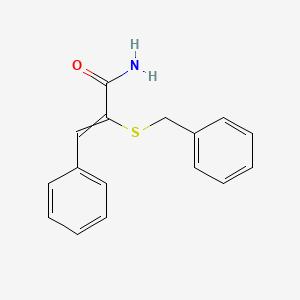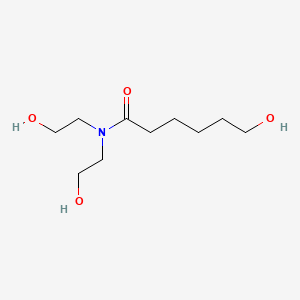
Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- is a chemical compound with the molecular formula C10H21NO4 It is known for its unique structure, which includes a hexanamide backbone with hydroxyethyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- typically involves the reaction of hexanoic acid with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
- Hexanoic Acid + Diethanolamine → Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-
- Reaction Conditions : The reaction is usually conducted at elevated temperatures, around 100-150°C, and may require a solvent such as toluene or xylene to dissolve the reactants and control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
- Oxidation : The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction : The amide group can be reduced to form amines.
- Substitution : The hydroxy groups can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
- Oxidation : Formation of hexanoic acid derivatives.
- Reduction : Formation of hexylamine derivatives.
- Substitution : Formation of various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
- Chemistry : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
- Biology : Studied for its potential role in biochemical pathways and interactions with biological molecules.
- Medicine : Investigated for its potential therapeutic properties and as a building block for drug development.
- Industry : Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- can be compared with other similar compounds such as:
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)propanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- N-(2-Hydroxyethyl)decanamide
Uniqueness: The uniqueness of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- lies in its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
68052-21-1 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C10H21NO4/c12-7-3-1-2-4-10(15)11(5-8-13)6-9-14/h12-14H,1-9H2 |
InChI-Schlüssel |
ISYSXHXTFFZRKN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)N(CCO)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


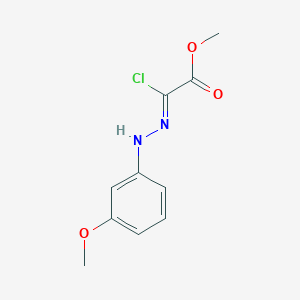

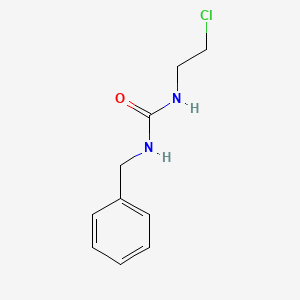

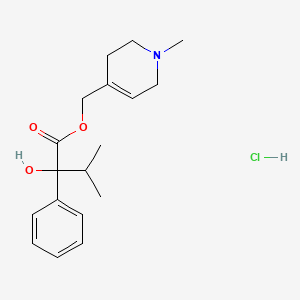
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
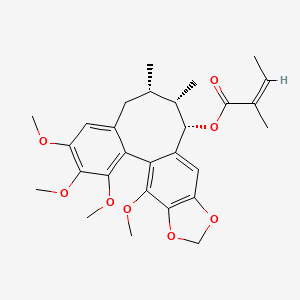
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
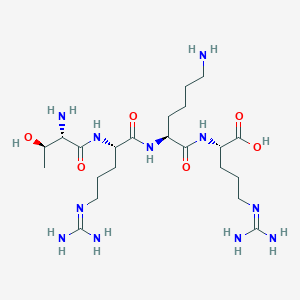
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
